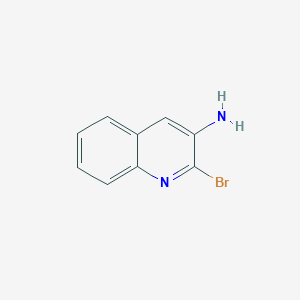

2-Bromoquinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromoquinolin-3-amine is an organic compound belonging to the quinoline family. It is a brominated derivative of quinoline and is used in a variety of scientific applications. The compound is colorless and can be synthesized via a variety of methods. It is a useful reagent in organic synthesis and has been used in a variety of applications in both scientific and industrial settings.

Scientific Research Applications

Reactivity and Amination

2-Bromoquinolin-3-amine demonstrates notable reactivity, particularly in aminations. For instance, Pomorski et al. (2010) explored the reactions of 2-substituted derivatives of 3-bromoquinoline with potassium amide in liquid ammonia, comparing these aminations with corresponding processes studied previously (Pomorski, Hertog, Buurman, & Bakker, 2010). Hertog and Buurman (2010) also studied the action of potassium amide on 2-, 3-, and 4-bromoquinolines in liquid ammonia, leading to a mix of aminoquinoline products (Hertog & Buurman, 2010).

Synthesis and Coupling Reactions

The compound is valuable in synthesis processes. Messaoudi et al. (2007) synthesized 3-(N-substituted)-aminoquinolin-2(1H)-ones using palladium-catalyzed C–N coupling reactions starting from 3-bromoquinolin-2-(1H)-ones (Messaoudi, Audisio, Brion, & Alami, 2007). In similar research, Soussi et al. (2011) described a palladium-catalyzed coupling reaction between 3-bromocoumarins, 3-bromoquinolin-2(1H)-ones, and 3-iodo-2H-chromenes with various nitrogen-containing nucleophiles (Soussi, Audisio, Messaoudi, Provot, Brion, & Alami, 2011).

Cytotoxic Activity and Fluorescence Properties

Kadrić et al. (2014) explored the cytotoxic activity and fluorescence properties of novel 3-hydroxyquinolin-4(1H)-one derivatives, utilizing 2-bromoquinolin as a starting material. These compounds were subjected to in vitro screening for cytotoxic activity against various cancer cell lines (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Mechanistic Studies and Reaction Pathways

The mechanisms of reactions involving this compound have been a subject of interest. Hertog and Buurman (2010) provided insights into the mechanisms of these reactions, particularly focusing on isomeric aminobromoquinolines (Hertog & Buurman, 2010). Sanders, Dijk, and Hertog (2010) also contributed to understanding the nucleophilic substitution of 3-bromoisoquinoline, exploring the substitution mechanisms (Sanders, Dijk, & Hertog, 2010).

Synthesis of Complex Compounds

This compound plays a role in the synthesis of complex compounds, such as isocryptolepine, a potent antimalarial product. Helgeland and Sydnes (2017) synthesized isocryptolepine from 3-bromoquinoline, employing key reactions like Suzuki–Miyaura cross-coupling (Helgeland & Sydnes, 2017).

Safety and Hazards

The safety information for 2-Bromoquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives, including 2-Bromoquinolin-3-amine, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of this compound research could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications .

Mechanism of Action

Target of Action

2-Bromoquinolin-3-amine is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline and its derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological activities .

Mode of Action

Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Pharmacokinetics

The compound’s molecular weight (22307 g/mol) suggests it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects . The specific effects of this compound would depend on its precise targets and mode of action.

Action Environment

Furthermore, the compound’s storage temperature is reported to be room temperature , suggesting it has good stability under normal conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromoquinolin-3-amine are not fully elucidated due to limited available data. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. Quinoline derivatives have been reported to show selectivity in binding to certain receptors , suggesting that this compound might also interact with specific biomolecules in a similar manner.

Cellular Effects

Quinoline derivatives have been reported to have various effects on cells, including influencing cell signaling pathways and gene expression . Therefore, it is plausible that this compound could have similar effects on cellular processes.

Molecular Mechanism

Given its structural similarity to other quinoline derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .

Metabolic Pathways

Quinoline and its derivatives are involved in various metabolic pathways , suggesting that this compound might also participate in similar metabolic processes.

Properties

IUPAC Name |

2-bromoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTXZKYZHSEFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628569 |

Source

|

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-83-2 |

Source

|

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)